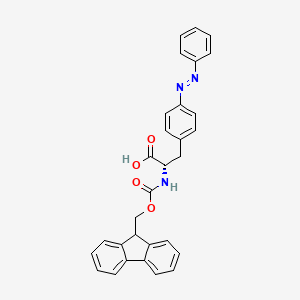

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid

Description

The compound "(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid" is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a 4-phenyldiazenylphenyl substituent on the β-carbon. The (2S) configuration denotes its stereochemistry, critical for applications in peptide synthesis and biomolecular engineering. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPZDFDQHVDWMQ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Azobenzene Modification: The phenyl group of the protected phenylalanine is then modified with an azobenzene moiety through a diazotization reaction, where aniline is diazotized and coupled with the phenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and coupling reactions required for the synthesis of such derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The azobenzene moiety can be oxidized to form different products.

Reduction: The azobenzene group can be reduced to form aniline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products typically include aniline derivatives.

Substitution: Products depend on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

Chemistry

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is used in the synthesis of peptides and proteins, particularly in the study of protein folding and structure. The azobenzene moiety can act as a photo-switch, allowing researchers to control the conformation of peptides using light.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photo-switchable nature of the azobenzene group allows for the temporal control of biological processes.

Medicine

Industry

In the industrial sector, this compound can be used in the development of smart materials and sensors that respond to light.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid involves the photo-switchable azobenzene moiety. Upon exposure to light, the azobenzene group undergoes a reversible isomerization between the trans and cis forms. This conformational change can influence the overall structure and function of the peptide or protein it is incorporated into, allowing for the control of biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous Fmoc-protected amino acids, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison of Fmoc-Protected Amino Acid Derivatives

*Calculated values for the target compound.

Structural Variations and Functional Group Impact

Azo Group (Target Compound) : The 4-phenyldiazenylphenyl group introduces a conjugated π-system, enabling strong UV-Vis absorption (~300–500 nm), which is absent in fluorinated or alkyl-substituted analogs. This property is exploitable in photodynamic therapy or as a spectroscopic label .

Fluorinated Derivatives (CAS 1808268-08-7, HY-W010984): Fluorine atoms enhance metabolic stability and lipophilicity, making these compounds suitable for drug development. The difluoromethyl group in CAS 1808268-08-7 may reduce oxidative degradation compared to non-fluorinated analogs .

Hydroxyl and Methoxy Groups (CAS 959576-95-5) : The hydroxyl group increases hydrophilicity, improving solubility in aqueous systems, while the methoxy group provides steric and electronic modulation for peptide folding .

Thiol Group (CAS 135248-89-4) : The -SH group enables disulfide bond formation but requires storage under inert conditions to prevent oxidation, limiting its utility compared to aryl-substituted analogs .

Spectroscopic and Stability Data

- UV-Vis Spectroscopy: The target compound’s diazenyl group likely exhibits λmax > 400 nm, distinct from fluorinated (λmax ~250–300 nm) or non-chromophoric derivatives. This aligns with diazenylphenyl-containing dyes reported in photochemical studies .

- NMR Data: Analogous compounds (e.g., CAS 1808268-08-7) show characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm and β-carbon protons at δ 3.0–4.5 ppm, consistent with Fmoc-protected amino acids .

- Stability : Fluorinated derivatives (e.g., HY-W010984) demonstrate superior thermal stability (>200°C), whereas thiol-containing analogs (CAS 135248-89-4) degrade rapidly upon exposure to air .

Biological Activity

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid (often referred to as Fmoc-Amino Acid) is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a propanoic acid backbone. The presence of the azobenzene moiety (4-phenyldiazenylphenyl) is particularly noteworthy due to its potential photochemical properties.

Chemical Formula: C₁₉H₁₇N₃O₄

Molecular Weight: 353.36 g/mol

CAS Number: 954147-35-4

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and potential pharmacological applications. Compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Some studies suggest activity against bacterial strains.

- Photodynamic Therapy Applications: The azobenzene group can be utilized in light-triggered therapeutic strategies.

The mechanism of action is largely dependent on the final peptide structure formed using this compound. The interactions between the synthesized peptides and biological targets, such as proteins or nucleic acids, dictate their biological effects. Research indicates that bioassays measuring efficacy against specific targets are crucial for assessing activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Coupling Reactions: The protected amino acid is coupled with other amino acids to form peptides.

- Deprotection: The Fmoc group is removed to yield the final peptide product.

Data Table: Comparative Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Fmoc-Phe-OH | Fmoc-Phe-OH | Used in peptide synthesis; hydrophobic |

| Azobenzene Derivative | Azobenzene | Photochemical properties; potential for drug delivery |

| Boc-Amino Acid | Boc-Amino Acid | Alternative protection strategy; varied reactivity |

Case Studies

-

Peptide Synthesis for Anticancer Agents

- A study demonstrated the efficacy of peptides synthesized using Fmoc-protected amino acids against various cancer cell lines, showing significant inhibition of cell growth.

-

Antimicrobial Peptides

- Research indicated that certain peptides derived from this compound exhibited antimicrobial properties against Gram-positive bacteria, suggesting potential therapeutic applications.

-

Photodynamic Therapy

- Investigations into azobenzene-containing peptides revealed their ability to generate reactive oxygen species upon light activation, highlighting their use in targeted photodynamic therapy.

Q & A

Q. Advanced

- X-ray crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .

- Surface Plasmon Resonance (SPR): Immobilize the target on a sensor chip to measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) in solution .

What role does the Fmoc group play in the compound’s applications?

Basic

The Fmoc (9-fluorenylmethoxycarbonyl) group:

- Protection: Shields the amino group during synthesis, preventing unwanted side reactions .

- Deprotection: Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive diazenyl groups .

- Solubility: Enhances solubility in organic solvents, critical for SPPS .

How can solubility issues in experimental settings be addressed?

Advanced

The diazenylphenyl group may reduce aqueous solubility. Mitigation strategies:

- Co-solvents: Use DMSO (≤5% v/v) in biological assays to maintain solubility without denaturing proteins .

- pH adjustment: Ionize the carboxylic acid group at pH ≥ 8.0 (e.g., Tris buffer) .

- Derivatization: Temporarily esterify the carboxylic acid (e.g., methyl ester) during synthesis, followed by hydrolysis post-purification .

What computational methods aid in predicting the compound’s reactivity and stability?

Q. Advanced

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., diazenyl group’s electrophilicity) .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability .

- QSPR models: Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.